4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Descripción
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a bis(2-chloroethyl)sulfamoyl group and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent. This compound integrates pharmacophores associated with histone deacetylase (HDAC) inhibition and alkylating activity due to the nitrogen mustard (bis(2-chloroethyl)) moiety .
Propiedades
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O4S2/c1-30-17-6-2-15(3-7-17)19-14-31-21(24-19)25-20(27)16-4-8-18(9-5-16)32(28,29)26(12-10-22)13-11-23/h2-9,14H,10-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRGLKXTIAYWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor and antibacterial agent. Its structural features include a sulfamoyl group and chloroethyl substituents, which are known to be associated with significant biological effects.
Chemical Structure and Properties
- Molecular Formula : C21H21Cl2N3O4S2
- Molecular Weight : 514.44 g/mol
- IUPAC Name : 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
The presence of the sulfamoyl moiety suggests that this compound may interact with specific biological targets, potentially affecting various cellular processes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to alterations in protein function and cellular signaling pathways. The bis(2-chloroethyl)sulfamoyl group is particularly significant as it can inhibit enzymes involved in cancer cell proliferation and bacterial resistance mechanisms.
Interaction Studies
Molecular docking studies have indicated that 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a high binding affinity for certain enzymes and receptors implicated in tumor growth and bacterial infections. Techniques such as surface plasmon resonance can be employed to quantitatively assess these interactions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, studies have shown that derivatives containing bis(2-chloroethyl) groups can inhibit tumor cell proliferation effectively. The reported IC50 values for related compounds against various cancer cell lines range from 1.30 μM to 17.25 μM, demonstrating significant potency:
In vivo studies using xenograft models have demonstrated tumor growth inhibition rates of approximately 48% when treated with similar bis(2-chloroethyl) compounds.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Compounds with sulfamoyl groups are known to exhibit activity against various bacterial strains, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus). The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted the efficacy of a related compound against drug-resistant cancer cell lines, showing that modifications at the benzamide core can enhance antitumor activity significantly.
- Resistance Mechanism Studies : Research has focused on understanding how these compounds can overcome bacterial resistance mechanisms. The dual functionality of the sulfamoyl group allows for interactions that can disrupt biofilm formation, a common bacterial defense.
- Combination Therapies : Preliminary findings suggest that combining this compound with established chemotherapeutics like taxol enhances overall anticancer efficacy, indicating potential for use in combination therapy settings.
Comparación Con Compuestos Similares
Substituent Variations on the Sulfamoyl Group
Modifications to the sulfamoyl group significantly alter biological activity and physicochemical properties:
- Chloroethyl vs. Methoxyethyl: The bis(2-chloroethyl) group confers DNA alkylation and HDAC inhibition, critical for anticancer activity.
- Benzyl/Methyl vs. Chloroethyl : LMM5 () replaces chloroethyl with benzyl/methyl, shifting activity toward antifungal targets, likely due to altered interactions with fungal thioredoxin reductase .
Thiazol Ring Modifications
The 4-substituent on the thiazol ring influences electronic properties and target binding:
- Methoxy vs. Nitro : The 4-methoxyphenyl group in the target compound improves binding to enzyme pockets (e.g., HDACs) via hydrophobic interactions, while nitro-substituted analogues () show higher reactivity but lower stability .
- Bromophenyl Substitution : Bromine’s larger atomic radius may sterically hinder target engagement compared to methoxy .
Core Structure Variations
Replacing the benzamide or thiazol core with other heterocycles diversifies activity:
- Benzamide vs. Oxadiazole : LMM5’s oxadiazole core () shifts activity to antifungal targets, emphasizing the role of heterocycle choice in target specificity .
Research Findings and Mechanistic Insights
- Anticancer Activity : The target compound’s bis(2-chloroethyl) group enables DNA crosslinking, synergizing with HDAC inhibition to induce apoptosis in cancer cells . Methoxyethyl analogues lack alkylation capacity but may serve as safer HDAC inhibitors .
- Enzyme Inhibition : The 4-methoxyphenyl-thiazol moiety enhances binding to HDACs and carbonic anhydrases (e.g., hCA II), while nitro or bromo substituents reduce selectivity .
- Metabolic Stability : Fluorine substitution in benzamide analogues () improves metabolic stability, suggesting that electron-withdrawing groups on the benzamide ring could enhance the target compound’s pharmacokinetics .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
